N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C19H18ClN3O3S2 and its molecular weight is 435.94. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in PI3K/mTOR Inhibition
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide exhibits potent inhibition of PI3Kα and mTOR in vitro and in vivo, addressing metabolic stability through heterocyclic analogues. Modifications to the benzothiazole ring aimed to reduce metabolic deacetylation, showcasing chemical strategies for enhancing drug stability and efficacy (Stec et al., 2011).
Antimicrobial Activity of Pyridine Derivatives
2-Amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride were utilized to synthesize compounds with notable antibacterial and antifungal activities. This research underscores the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).
Biological Activity of 4-Thiazolidinones
Compounds derived from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, specifically targeting nicotinic acid with benzothiazole, displayed antimicrobial efficacy against various bacterial and fungal species. This emphasizes the therapeutic promise of benzothiazole-nicotinamide derivatives in antimicrobial drug development (Patel & Shaikh, 2010).
Anticonvulsant and Pharmacological Properties
New derivatives featuring the 4-thiazolidinone ring as an anticonvulsant pharmacophore demonstrated significant anticonvulsant activity and benzodiazepine receptor agonism. This research provides insights into the design and potential therapeutic applications of benzothiazole derivatives as anticonvulsant drugs (Faizi et al., 2017).
Antiproliferative and Apoptotic Effects
A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their antiproliferative activity against human liver hepatocellular carcinoma and breast cancer cell lines, with certain compounds showing strong inhibitory effects on cell growth and inducing apoptosis, particularly in breast cancer cell lines (Corbo et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. Additionally, molecular docking with Cyclooxygenase 1 (COX1) highlighted the compounds' binding affinities, suggesting diverse applications beyond pharmacology (Mary et al., 2020).
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-22-16-9-6-14(20)12-17(16)27-19(22)21-18(24)13-4-7-15(8-5-13)28(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDGHJNSMYWEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.